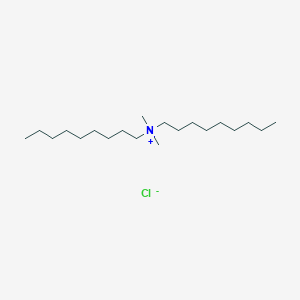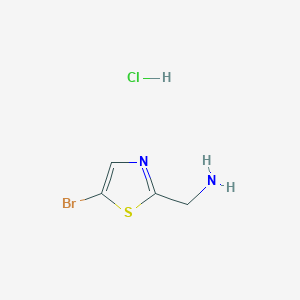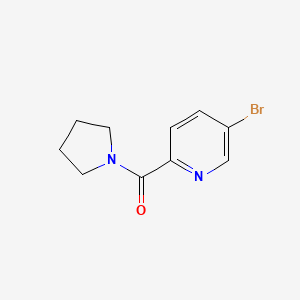
N,N-Dimethyl-N-nonylnonan-1-aminiumchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “N,N-Dimethyl-N-nonylnonan-1-aminium chloride” were not found, a general method for the synthesis of N-substituted ureas (which could potentially be applied to this compound) involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .
Chemical Reactions Analysis
Amines, such as “N,N-Dimethyl-N-nonylnonan-1-aminium chloride”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
N,N-Dimethyl-N-nonylnonan-1-aminiumchlorid: wird als vielseitiges Synthon bei der Synthese von Heterocyclen eingesetzt . Seine Fähigkeit, verschiedene Atome zu spenden, macht es zu einem wertvollen Reagenz bei der Herstellung einer breiten Palette von heterocyclischen Verbindungen, die in Pharmazeutika und Agrochemikalien von entscheidender Bedeutung sind.
Aminierungsreaktionen
Diese Verbindung dient als effektives Reagenz in Aminierungsreaktionen, bei denen sie die Einführung von Aminogruppen in organische Substrate erleichtert . Dies ist besonders nützlich bei der Modifizierung von Pharmazeutika, um ihre biologische Aktivität oder Löslichkeit zu verändern.
Formylierungsprozesse
Bei Formylierungsprozessen wirkt This compound als Formylierungsmittel, das Formylgruppen an Moleküle addiert, was ein wichtiger Schritt bei der Synthese von Duft- und Aromastoffen ist .
Cyanierungsreaktionen
Die Verbindung wird auch in Cyanierungsreaktionen eingesetzt, bei denen sie bei der Einführung von Cyanogruppen in Moleküle hilft, eine Transformation, die für die Herstellung von Nitrilen wichtig ist, die in verschiedenen industriellen Anwendungen eingesetzt werden .
Organometallische Synthese
This compound: findet Anwendung in der organometallischen Synthese, wo es als Ligand oder Reagenz wirken kann und zur Bildung von Metallkomplexen mit spezifischen Eigenschaften beiträgt .
Tensid in der Materialsynthese
Es wird als Tensid bei der Synthese von mesoporösen Materialien verwendet, wodurch die Bildung von Materialien mit kontrollierter Porosität gefördert wird, die Auswirkungen auf die Katalyse und Trenntechnologien haben .
Wirkmechanismus
N,N-Dimethyl-N-nonylnonan-1-aminium chloride has a unique mechanism of action due to its quaternary ammonium structure. The positively charged nitrogen atom is surrounded by four alkyl groups, which are able to interact with molecules in the surrounding environment. This interaction is believed to be responsible for the catalytic and surfactant properties of N,N-Dimethyl-N-nonylnonan-1-aminium chloride.
Biochemical and Physiological Effects
N,N-Dimethyl-N-nonylnonan-1-aminium chloride has been found to have a variety of biochemical and physiological effects. It has been shown to be an effective surfactant, which means that it can reduce the surface tension of water and other aqueous solutions. It has also been found to have antifungal, antibacterial, and antiviral properties. Additionally, N,N-Dimethyl-N-nonylnonan-1-aminium chloride has been shown to have an inhibitory effect on a number of enzymes, including proteases and phosphatases.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dimethyl-N-nonylnonan-1-aminium chloride has several advantages and limitations for laboratory experiments. One of the major advantages of using N,N-Dimethyl-N-nonylnonan-1-aminium chloride is that it is a relatively stable compound, which makes it easy to store and transport. Additionally, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments. However, N,N-Dimethyl-N-nonylnonan-1-aminium chloride is also a relatively expensive compound, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of N,N-Dimethyl-N-nonylnonan-1-aminium chloride in scientific research. One potential direction is the use of N,N-Dimethyl-N-nonylnonan-1-aminium chloride in the synthesis of novel materials, such as polymers and nanomaterials. Another potential direction is the use of N,N-Dimethyl-N-nonylnonan-1-aminium chloride in the study of enzyme activity and in the development of new drugs and treatments. Additionally, N,N-Dimethyl-N-nonylnonan-1-aminium chloride could be used in the study of biochemical and physiological processes, such as the study of cell signaling pathways. Finally, N,N-Dimethyl-N-nonylnonan-1-aminium chloride could be used in the development of new catalysts and surfactants for use in a variety of laboratory experiments.
Synthesemethoden
N,N-Dimethyl-N-nonylnonan-1-aminium chloride can be synthesized from a variety of starting materials, including alkyl halides and amines. The most common method of synthesis is the Mannich reaction, which involves the reaction of an alkyl halide with an amine in the presence of formaldehyde. This reaction produces a quaternary ammonium salt, which is then treated with a base to form N,N-Dimethyl-N-nonylnonan-1-aminium chloride. Other methods of synthesis include the reaction of a dialkyl sulfate with an amine, the reaction of an alkyl halide with an amine in the presence of an acid catalyst, and the reaction of an alkyl halide with an amine in the presence of a base catalyst.
Eigenschaften
IUPAC Name |
dimethyl-di(nonyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.ClH/c1-5-7-9-11-13-15-17-19-21(3,4)20-18-16-14-12-10-8-6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWKMOFNCCLAL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[N+](C)(C)CCCCCCCCC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624629 |
Source


|
| Record name | N,N-Dimethyl-N-nonylnonan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23375-64-6 |
Source


|
| Record name | N,N-Dimethyl-N-nonylnonan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)
![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)





![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)



